molecular formula C13H8BrCl2NO B1296482 N-(4-bromophenyl)-2,4-dichlorobenzamide CAS No. 7510-14-7

N-(4-bromophenyl)-2,4-dichlorobenzamide

Cat. No.: B1296482
CAS No.: 7510-14-7
M. Wt: 345 g/mol
InChI Key: JZCUTPZJZVOXTF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and two chlorine atoms attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,4-dichlorobenzamide typically involves the condensation of 4-bromoaniline with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-bromoaniline+2,4-dichlorobenzoyl chlorideThis compound+HCl\text{4-bromoaniline} + \text{2,4-dichlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromoaniline+2,4-dichlorobenzoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and purity. The use of solvents like dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-bromophenyl)-2,4-dichlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .

Comparison with Similar Compounds

Uniqueness: N-(4-bromophenyl)-2,4-dichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual halogenation (bromine and chlorine) provides a versatile platform for further chemical modifications and applications.

Biological Activity

N-(4-bromophenyl)-2,4-dichlorobenzamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide an in-depth overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bromine atom and two chlorine atoms on a benzamide backbone. The presence of halogens is significant as they can influence the compound's biological activity through electronic effects and steric hindrance.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by interfering with bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity. This mechanism is similar to that observed in other thiazole derivatives known for their antibacterial effects .
  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. It has been evaluated against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using assays like the Sulforhodamine B (SRB) assay, demonstrating significant cytotoxic effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Organism/Cell Line Method Used IC50/Results
AntimicrobialGram-positive and Gram-negative bacteriaTurbidimetric methodPromising antimicrobial activity observed
AnticancerMCF7 breast cancer cellsSulforhodamine B assaySignificant inhibition of cell proliferation
Binding AffinityVarious proteinsMolecular docking studiesDemonstrated strong binding interactions

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various thiazole derivatives, this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanisms included disruption of lipid biosynthesis pathways critical for bacterial survival .
  • Anticancer Potential : Research involving MCF7 cells revealed that this compound significantly inhibited cell growth in vitro. The results indicated that the compound could serve as a potential therapeutic agent against breast cancer due to its ability to induce apoptosis in cancer cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its lipophilic nature. However, further studies are necessary to fully understand its metabolic pathways and potential toxicity in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-bromophenyl)-2,4-dichlorobenzamide, and how is purity validated?

  • Synthesis : A common method involves reacting 4-bromoaniline with 2,4-dichlorobenzoyl chloride in anhydrous acetone or dichloromethane under reflux. The reaction typically requires a base (e.g., triethylamine) to neutralize HCl byproducts. For example, derivatives like N-(2-aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide are synthesized via coupling with Boc-protected intermediates followed by deprotection .
  • Purity Validation : Techniques include:

  • HPLC : Retention time consistency under reversed-phase conditions (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 387.5 [M+H]⁺ for a hydrochloride salt derivative) .
  • 1H NMR : Aromatic protons appear as distinct doublets (δ 7.55–7.21 ppm) with coupling constants (e.g., J = 8.2–1.9 Hz) matching substitution patterns .

Q. How is the crystal structure of this compound derivatives determined, and what insights does it provide?

  • X-ray Diffraction : Single-crystal X-ray studies reveal dihedral angles between aromatic rings (e.g., 33.32° for an acyl thiourea derivative), confirming steric effects and hydrogen-bonding networks (e.g., NH···O=C interactions). SHELX software is widely used for refinement .
  • Electron Density Maps : Highlight regions of high polarity (e.g., carbonyl groups) and potential binding sites for metal coordination or biological targets .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity?

  • Substituent Effects :

  • Electron-Withdrawing Groups : Bromine and chlorine enhance metabolic stability and receptor binding via hydrophobic interactions. For example, trifluoromethyl substitutions increase lipophilicity (logP > 3.5), improving blood-brain barrier penetration .
  • Aminoethyl Side Chains : Derivatives like N-(2-aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide show enhanced Trypanosoma brucei inhibition (IC₅₀ < 1 µM) due to improved solubility and target engagement .
    • SAR Table :
SubstituentBioactivity (IC₅₀)Selectivity (CB2/CB1)
4-Bromo, 2,4-dichloro1.35 nM (CB1)286
Trifluoromethyl0.89 nM (CB1)320
Data from CB1 receptor binding studies

Q. What computational methods are used to predict the reactivity and toxicity of this compound?

  • Quantum Chemical Calculations : DFT (B3LYP/6-311+G(d,p)) predicts electrophilic sites (e.g., carbonyl carbons with Fukui indices > 0.1) prone to nucleophilic attack .
  • Toxicity Profiling : QSAR models (e.g., TOPKAT) evaluate Ames test mutagenicity and hepatotoxicity risks. The bromine atom may correlate with cytochrome P450 inhibition .

Q. How can structural misassignments in derivatives impact pharmacological data interpretation?

  • Case Study : A sulfonamide analog was initially misassigned as an amide, leading to overestimated EC₅₀ values (385 → 421 g/mol correction). Validated via:

  • HRMS : Accurate mass confirmation (Δ < 2 ppm).
  • 2D NMR : HSQC and HMBC correlations resolve bonding ambiguities .

Q. Methodological Considerations

Q. What experimental protocols resolve conflicting bioactivity data across studies?

  • Dose-Response Reproducibility : Use standardized assays (e.g., SRB cytotoxicity protocol ) with controls for batch-to-batch compound variability.
  • Meta-Analysis : Compare logD values (e.g., 2.8 vs. 3.2) to explain discrepancies in IC₅₀ across cell lines .

Q. How are intermediates characterized during multi-step syntheses?

  • In Situ Monitoring : ReactIR tracks carbonyl stretching (νC=O ~1670 cm⁻¹) to confirm acylation completion .
  • Chiral HPLC : Resolves enantiomers in asymmetric syntheses (e.g., using Chiralpak AD-H column) .

Properties

IUPAC Name

N-(4-bromophenyl)-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCUTPZJZVOXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965403
Record name N-(4-Bromophenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7510-14-7, 5112-49-2
Record name NSC405505
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromophenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMO-2,4-DICHLOROBENZANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-bromophenyl)-2,4-dichlorobenzamide
N-(4-bromophenyl)-2,4-dichlorobenzamide
N-(4-bromophenyl)-2,4-dichlorobenzamide
N-(4-bromophenyl)-2,4-dichlorobenzamide
N-(4-bromophenyl)-2,4-dichlorobenzamide
Reactant of Route 6
N-(4-bromophenyl)-2,4-dichlorobenzamide

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